5-Hydroxy-1-methyl-1,3-diazinan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-1-methyl-1,3-diazinan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-7-3-4(8)2-6-5(7)9/h4,8H,2-3H2,1H3,(H,6,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIVIYZQYPWELC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CNC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Derivatization of 5 Hydroxy 1 Methyl 1,3 Diazinan 2 One
Established and Emerging Synthetic Routes to 5-Hydroxy-1-methyl-1,3-diazinan-2-one
The synthesis of the this compound core relies on the formation of the cyclic urea (B33335) structure from appropriate acyclic precursors. Methodologies range from multi-step sequences to more streamlined one-pot procedures, with an increasing focus on controlling the stereochemistry at the C-5 position.
Multi-step synthesis provides a robust and adaptable approach to this compound, allowing for the purification of intermediates and optimization of individual reaction steps. youtube.comyoutube.com A common retrosynthetic analysis points to a 1,3-diamino alcohol as the key precursor.
A plausible and widely applicable strategy begins with a suitable 3-carbon building block, such as 1,3-dichloro-2-propanol (B29581) or epichlorohydrin. The synthesis can be conceptualized as follows:
Formation of the Diamine Precursor: The synthesis initiates with the sequential reaction of a starting material like 1,3-dibromo-2-propanol (B146513) with methylamine (B109427), followed by another amine (e.g., ammonia (B1221849) or a protected amine). A more controlled approach involves the reaction with one equivalent of methylamine and one equivalent of a second amine with a protecting group (e.g., benzylamine).
Cyclization: The resulting N-methyl-1,3-diamino-2-propanol derivative is then cyclized with a carbonylating agent. Phosgene or its safer equivalents, such as triphosgene, carbonyldiimidazole (CDI), or dialkyl carbonates, are typically employed to form the cyclic urea ring.
Deprotection (if necessary): If a protected amine was used in the first step, a final deprotection step is required to yield the target compound.
Reaction optimization is crucial for maximizing yield and purity. Key parameters for optimization include the choice of solvent, reaction temperature, base, and carbonylating agent. For instance, the cyclization step often requires a non-nucleophilic base to scavenge the acid produced (e.g., HCl from phosgene) and is typically performed in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
Table 1: Hypothetical Multi-step Synthesis and Optimization Parameters
| Step | Reaction | Key Reagents | Typical Solvents | Optimization Focus |
|---|---|---|---|---|
| 1 | Diamination | 1,3-dihalo-2-propanol, Methylamine, Ammonia (or protected amine) | Ethanol, Methanol, DMSO | Control of stoichiometry to prevent over-alkylation; reaction temperature. |
| 2 | Cyclization | Carbonyldiimidazole (CDI), Phosgene, Triphosgene | DCM, THF, Acetonitrile (B52724) | Choice of carbonylating agent for safety and reactivity; slow addition of reagents. |
| 3 | Deprotection | H₂, Pd/C (for benzyl (B1604629) groups) | Methanol, Ethyl Acetate | Catalyst loading and hydrogen pressure for efficient removal of protecting groups. |
The hydroxyl-bearing C-5 carbon in this compound is a stereocenter. Therefore, controlling its stereochemistry is a significant aspect of its synthesis, particularly for applications where specific enantiomers are required.
Stereoselective synthesis can be achieved through several established strategies:
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials. For instance, synthesis can begin from chiral 3-carbon synthons like (R)- or (S)-epichlorohydrin or solketal (B138546) derivatives. The inherent chirality of the starting material is carried through the reaction sequence to yield an enantiomerically enriched or pure final product.
Asymmetric Catalysis: The use of chiral catalysts can induce stereoselectivity in a key bond-forming step. For example, an asymmetric aminohydroxylation or dihydroxylation of a suitable allylic precursor could establish the stereocenters that are then elaborated into the final ring system.
The development of procedures for the selective opening of cyclic compounds, such as cis-2,4,5-triarylimidazoline rings, provides a conceptual basis for creating specific stereoisomers of diamine derivatives, which are key precursors for these scaffolds. researchgate.net
Chemical Transformations and Reactivity Profiles of 1,3-Diazinan-2-one Derivatives
The secondary hydroxyl group at the C-5 position is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives. ub.edu
Oxidation: The hydroxyl group can be oxidized to a ketone (1-methyl-1,3-diazinan-2,5-dione) using a variety of standard oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. This ketone derivative can then serve as an electrophile for nucleophilic additions.
Esterification and Etherification: Reaction with acyl chlorides, anhydrides, or carboxylic acids (under conditions like Steglich esterification) yields the corresponding esters. Ethers can be formed via Williamson ether synthesis, which involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide. vanderbilt.edu
Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group, such as a tosylate, mesylate, or triflate, by reacting it with the corresponding sulfonyl chloride. vanderbilt.edu This activation facilitates nucleophilic substitution reactions, allowing the introduction of various functionalities like azides, halides, or nitriles at the C-5 position. vanderbilt.edu
Table 2: Representative Transformations at the 5-Hydroxy Position
| Transformation | Reagents | Product Functional Group | Potential Applications |
|---|---|---|---|
| Oxidation | PCC, DMP, Swern | Ketone | Precursor for further nucleophilic addition. |
| Esterification | Acyl chloride, Pyridine | Ester | Prodrug design, modification of physical properties. |
| Etherification | NaH, Alkyl halide | Ether | Introduction of alkyl or aryl side chains. |
| Sulfonylation | TsCl, Et₃N | Tosylate (Leaving Group) | Intermediate for nucleophilic substitution. |
| Substitution (via Tosylate) | NaN₃, DMF | Azide | Precursor for amines via reduction or for cycloadditions. |
The target molecule already possesses a methyl group at the N-1 position. The reactivity at the nitrogen positions is best understood by considering the parent 5-hydroxy-1,3-diazinan-2-one. The N-H proton is weakly acidic and can be removed by a strong base, allowing for subsequent alkylation or acylation to install various substituents at the N-3 position.
The N-1 methyl group itself is generally unreactive towards further modification under standard conditions. Its primary influence is electronic, donating electron density into the urea system, and steric, by occupying one of the nitrogen sites. In related heterocyclic systems, N-substitution is a common strategy to modulate the compound's physicochemical properties, such as solubility and lipophilicity. researchgate.net
The 1,3-diazinan-2-one ring is a cyclic urea, a structure known for its considerable stability. This stability arises from the resonance delocalization of the nitrogen lone pairs into the carbonyl group.
Hydrolytic Stability: The ring is generally resistant to cleavage under neutral or mildly acidic/basic conditions at room temperature. This robustness is advantageous for performing chemical modifications on the C-5 substituent without compromising the core scaffold.
Ring Opening: Under forcing conditions, such as prolonged heating with strong acids or bases, the ring can undergo hydrolytic cleavage. This process involves nucleophilic attack at the carbonyl carbon, leading to the opening of the ring to form a diamine precursor derivative. The stability of the 1,3-diazinan-2-one ring is generally greater than that of analogous six-membered cyclic carbonates (1,3-dioxan-2-ones), which are more susceptible to ring-opening. researchgate.net
The non-planar, chair-like conformation of the six-membered ring, as observed in the related 1-methyl-1,3-diazinan-2-one, influences the orientation of substituents and their relative reactivity. nih.gov The axial or equatorial position of the 5-hydroxy group can impact its accessibility to reagents and the stereochemical outcome of subsequent reactions.
Spectroscopic Characterization and Structural Elucidation of 5 Hydroxy 1 Methyl 1,3 Diazinan 2 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of various NMR experiments, it is possible to deduce the chemical environment of individual atoms, their connectivity, and the stereochemical arrangement of the molecule.
A ¹H NMR spectrum of 5-Hydroxy-1-methyl-1,3-diazinan-2-one would be expected to provide crucial information regarding the number of unique proton environments, their chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities. This data would be instrumental in assigning each proton to its specific position within the 1,3-diazinan-2-one ring and its substituents. Furthermore, analysis of the coupling constants and potentially Nuclear Overhauser Effect (NOE) studies could elucidate the preferred conformation of the six-membered ring and the relative orientation of the hydroxyl and methyl groups.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Atom Number | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|
The ¹³C NMR spectrum would reveal the number of distinct carbon environments within the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of their neighboring atoms. For this compound, distinct signals would be expected for the carbonyl carbon, the carbons of the heterocyclic ring, and the methyl carbon.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Atom Number | Predicted Chemical Shift (ppm) |
|---|
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for the complete structural assignment of this compound. COSY spectra would establish proton-proton coupling networks, while HSQC would correlate directly bonded proton and carbon atoms. HMBC experiments would reveal longer-range correlations between protons and carbons, providing the final pieces of the puzzle for assembling the molecular structure and confirming the positions of the substituents.
Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.
HRMS would provide a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion of this compound. This precise mass measurement would allow for the determination of its elemental composition, confirming the molecular formula.
Table 3: Predicted HRMS Data for this compound
| Molecular Formula | Calculated m/z | Measured m/z |
|---|
Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion. The resulting fragment ions provide valuable information about the connectivity of the atoms within the molecule. By analyzing the fragmentation pathways, it would be possible to corroborate the structure elucidated by NMR spectroscopy. Key fragmentation patterns would likely involve the loss of the hydroxyl group, the methyl group, and cleavages of the 1,3-diazinan-2-one ring.
Vibrational and Electronic Spectroscopy in Structural Confirmation
Spectroscopic techniques are indispensable in the structural elucidation of organic compounds. Vibrational and electronic spectroscopy, specifically Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provide critical information regarding the functional groups and electronic systems within a molecule. For this compound, these methods are vital for confirming its key structural features, including the hydroxyl group, the cyclic urea (B33335) backbone, and the N-methyl substituent.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states of its bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups. The structural confirmation of this compound can be achieved by identifying the characteristic absorption bands corresponding to its constituent functional groups.
The key functional groups expected to show distinct absorption bands in the IR spectrum are the hydroxyl (-OH) group, the carbonyl (C=O) group of the cyclic urea, the C-N bonds within the ring, and the various C-H bonds.
O-H Stretching: The presence of the hydroxyl group is typically confirmed by a strong and broad absorption band in the region of 3500-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. vscht.cz
C-H Stretching: The stretching vibrations of C-H bonds in the methylene (B1212753) (-CH₂-) groups of the diazinane ring and the N-methyl (-CH₃) group are expected to appear in the 2950-2850 cm⁻¹ region. libretexts.org
C=O Stretching: The carbonyl group (C=O) of the cyclic urea is a strong chromophore and is expected to exhibit a very strong and sharp absorption band. For cyclic ureas, this "urea I" band typically appears in the range of 1700-1630 cm⁻¹. docbrown.info The exact position can be influenced by ring strain and hydrogen bonding.
N-H Bending and C-N Stretching: While this molecule has no N-H bonds for stretching vibrations, other vibrations associated with the urea moiety are expected. The "urea II" band, which is a mix of N-H bending and C-N stretching, is not present. However, strong absorptions related to C-N stretching are anticipated in the 1500-1300 cm⁻¹ region. nih.gov
C-O Stretching: The stretching vibration of the C-O single bond of the secondary alcohol is expected to produce a moderate to strong absorption band in the fingerprint region, typically around 1260-1050 cm⁻¹. vscht.cz
The table below summarizes the expected characteristic IR absorption bands for this compound based on data from analogous compounds.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | -OH | 3500 - 3200 | Strong, Broad |
| C-H Stretch | -CH₃, -CH₂- | 2950 - 2850 | Medium to Strong |
| C=O Stretch (Urea I) | -N(C=O)N- | 1700 - 1630 | Very Strong |
| C-N Stretch | -C-N- | 1500 - 1300 | Medium to Strong |
| C-O Stretch | -C-OH | 1260 - 1050 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The urea functional group contains non-bonding electrons (n) on both the oxygen and nitrogen atoms, as well as π electrons in the carbonyl double bond, which constitute the chromophore responsible for UV absorption.
The electronic spectrum of simple, non-conjugated cyclic ureas is typically characterized by two main absorption bands in the ultraviolet region:
n → π* Transition: This transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. For monoureas, this transition is often weak (low molar absorptivity, ε) and is formally electric-dipole forbidden. nih.govacs.orgresearchgate.net It is expected to appear as a shoulder or a weak band at a longer wavelength, typically in the range of 200-220 nm. nih.govacs.org The exact position and intensity can be influenced by the solvent polarity and substitution on the urea nitrogen atoms.
π → π* Transition: This transition involves the excitation of an electron from a π bonding orbital to the π* antibonding orbital of the carbonyl group. This is an allowed transition and therefore results in a strong absorption band (high molar absorptivity, ε) at a shorter wavelength, usually below 200 nm. researchgate.net
Due to the absence of extended conjugation in this compound, the absorption maxima are expected to be in the far-UV region. The presence of the hydroxyl and methyl groups are auxochromes that may cause minor shifts in the absorption maxima (λmax) but are not expected to fundamentally alter the spectrum.
The anticipated UV-Vis spectral data for this compound, based on theoretical calculations and experimental data for related urea compounds, are presented in the table below. nih.govacs.org
| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) | Chromophore |
|---|---|---|---|
| n → π | ~200 - 220 | Low | C=O |
| π → π | < 200 | High | C=O |
Computational and Theoretical Chemistry Investigations of 5 Hydroxy 1 Methyl 1,3 Diazinan 2 One
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to model the geometric and electronic properties of molecules with high accuracy. Methods like Density Functional Theory (DFT) are particularly valuable for obtaining a detailed understanding of molecular orbitals, energy landscapes, and spectroscopic signatures. nih.govresearchgate.net
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO-LUMO)
The electronic structure of a molecule is fundamental to its reactivity and chemical behavior. A key aspect of this analysis involves the study of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
| Parameter | Calculated Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.5 | Region of electron-donating capability |
| LUMO Energy | -1.2 | Region of electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.3 | Indicates high kinetic stability and relatively low chemical reactivity researchgate.net |
Energy Landscape and Stability Conformations
The three-dimensional structure of 5-Hydroxy-1-methyl-1,3-diazinan-2-one is not static; it can exist in various spatial arrangements known as conformations. Computational methods can be used to explore the potential energy surface of the molecule, identifying the most stable conformations (energy minima) and the energy barriers between them (transition states). This analysis is crucial for understanding the molecule's preferred shape and its flexibility.
The 1,3-diazinan-2-one ring, a six-membered heterocycle, can adopt several conformations, such as chair, boat, and twist-boat. The substituents—a hydroxyl group at position 5 and a methyl group at position 1—will influence the relative stability of these conformations. For a related compound, 1-methyl-1,3-diazinan-2-one, X-ray crystallography has shown that the six-membered ring is non-planar. nih.gov A similar non-planar conformation would be expected for this compound. Quantum chemical calculations would allow for the precise determination of the dihedral angles and the relative energies of the different possible conformers.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Population (%) at 298 K |
|---|---|---|---|
| Chair (Equatorial OH) | 0.00 | Illustrative angles | ~95 |
| Chair (Axial OH) | 1.5 | Illustrative angles | ~5 |
| Twist-Boat | 5.0 | Illustrative angles | <1 |
Spectroscopic Property Predictions
Quantum chemical calculations can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra or for identifying the compound in a mixture. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions can be performed. nih.govresearchgate.net Comparing the calculated spectra with experimental data can confirm the molecule's structure and conformation. For instance, predicted ¹H and ¹³C NMR chemical shifts can aid in the assignment of signals in experimentally obtained spectra. mdpi.com Similarly, calculated IR frequencies can help in identifying characteristic vibrational modes of the functional groups present in this compound, such as the C=O stretch of the cyclic urea (B33335), the O-H stretch of the hydroxyl group, and the various C-H and C-N vibrations.
Molecular Dynamics Simulations in Ligand-Target Interaction Studies
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of medicinal chemistry, MD simulations are instrumental in understanding how a ligand, such as this compound, might interact with a biological target, like a protein or enzyme. researchgate.netplos.org These simulations provide a dynamic view of the binding process, revealing details about the stability of the ligand-target complex and the key interactions that govern binding.
Conformational Flexibility Analysis
Unlike the static picture provided by some quantum chemical calculations, MD simulations can explore the conformational flexibility of this compound in a simulated biological environment (e.g., in water). This analysis reveals how the molecule's shape can change over time, which is crucial for its ability to fit into a binding site of a target protein. By tracking the fluctuations in bond lengths, bond angles, and dihedral angles during the simulation, one can identify the range of accessible conformations and the most populated conformational states.
Dynamic Binding Behavior Analysis Principles
When studying the interaction of this compound with a biological target, MD simulations can provide insights into the principles of its dynamic binding behavior. nih.gov This analysis typically involves several key aspects:
Binding Stability: The root-mean-square deviation (RMSD) of the ligand's position within the binding site is monitored over the course of the simulation. A stable RMSD value suggests that the ligand remains bound in a consistent orientation. researchgate.net
Key Interactions: MD simulations allow for the detailed analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the target protein. The persistence of these interactions over time can highlight the key determinants of binding affinity.
Binding Free Energy Calculations: Advanced computational techniques, such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA), can be applied to the MD simulation trajectory to estimate the binding free energy. This provides a quantitative measure of the ligand's affinity for the target. researchgate.net
Through these analyses, a comprehensive understanding of how this compound might behave in a biological system can be achieved, guiding the design of future experiments and potential therapeutic applications.
Molecular Docking and In Silico Screening Methodologies
Computational and theoretical chemistry provide powerful tools for investigating the potential biological activities of chemical compounds. Molecular docking and in silico screening are prominent methodologies within this field, enabling researchers to simulate and predict the interactions between a small molecule, such as this compound, and a macromolecular target, typically a protein or enzyme. nih.gov These techniques are instrumental in the early stages of drug discovery, allowing for the rapid assessment of large libraries of compounds and prioritizing those with the highest likelihood of exhibiting a desired biological effect. By modeling these interactions at a molecular level, in silico approaches can guide the synthesis of more potent and selective derivatives, saving significant time and resources compared to traditional experimental screening. The application of these methods to the 1,3-diazinan-2-one scaffold involves building computational models to understand how structural modifications influence binding affinity and specificity towards a biological target.
Predictive Modeling of Molecular Recognition
Predictive modeling of molecular recognition aims to forecast how a ligand, like a 1,3-diazinan-2-one derivative, will bind to the active site of a biological target. This process is fundamental to understanding the basis of a compound's potential efficacy. Molecular docking is a key technique used for this purpose; it predicts the preferred orientation of a ligand when bound to a target to form a stable complex. nih.gov The quality of the binding is often quantified by a scoring function, which estimates the binding free energy. A lower (more negative) score typically indicates a more favorable and stable interaction.
These predictive models analyze various intermolecular forces that stabilize the ligand-protein complex, including:
Hydrogen Bonds: Crucial for specificity and binding affinity.
Van der Waals Interactions: Non-specific attractive or repulsive forces between atoms.
Electrostatic Interactions: Attractive or repulsive forces between charged or polar groups.
Hydrophobic Interactions: The tendency of nonpolar groups to associate in an aqueous environment.
For instance, a docking study of this compound against a hypothetical protein kinase could yield data on its binding affinity and the specific amino acid residues it interacts with. This allows for a detailed understanding of the molecular recognition process.
| Compound | Docking Score (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Residues |
|---|---|---|---|
| This compound | -7.8 | 3 | ASP-145, LYS-72, GLU-91 |
| 1-Methyl-1,3-diazinan-2-one | -6.2 | 1 | ASP-145 |
| 5-Methoxy-1-methyl-1,3-diazinan-2-one | -7.1 | 2 | ASP-145, GLU-91 |
| 5-Hydroxy-1-ethyl-1,3-diazinan-2-one | -8.1 | 3 | ASP-145, LYS-72, TYR-88 |
The results from such predictive models are crucial for identifying which parts of the molecule are most important for binding and how the molecule's structure could be modified to improve its interaction with the target.
Principles of Ligand-Based and Structure-Based Design for 1,3-Diazinan-2-one Derivatives
Computational strategies for designing new molecules are broadly categorized into ligand-based and structure-based approaches. The choice between them primarily depends on the availability of structural information for the biological target.
Ligand-Based Design
This approach is employed when the three-dimensional structure of the target protein is unknown, but a set of molecules (ligands) with known activity is available. The design of new compounds is based on the principle that molecules with similar structures are likely to have similar biological activities. Key methods in ligand-based design include:
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with the target. mdpi.com A pharmacophore model derived from active 1,3-diazinan-2-one derivatives can be used as a template to screen virtual libraries for new, structurally diverse compounds that fit the model.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.gov By calculating molecular descriptors (properties like lipophilicity, electronic properties, and size), a predictive model can be built to estimate the activity of newly designed derivatives before they are synthesized.
| Derivative (Substituent at C5) | LogP (Lipophilicity) | Molecular Weight (g/mol) | H-Bond Donors | Predicted Activity (IC₅₀, µM) |
|---|---|---|---|---|
| -OH (Hydroxy) | -0.5 | 144.17 | 1 | 2.5 |
| -H | 0.1 | 128.17 | 0 | 15.0 |
| -OCH₃ (Methoxy) | -0.1 | 158.20 | 0 | 8.7 |
| -NH₂ (Amino) | -0.8 | 143.18 | 2 | 1.8 |
Structure-Based Design
When the 3D structure of the target protein is known (often determined through techniques like X-ray crystallography), structure-based design becomes a powerful tool. This method relies on understanding the geometry and properties of the target's binding site to design ligands that fit with high affinity and specificity.
Molecular Docking: As described previously, docking is a cornerstone of structure-based design. It allows for the virtual placement of candidate molecules, such as derivatives of 1,3-diazinan-2-one, into the target's active site. researchgate.netnih.gov
De Novo Design: This involves computationally building a novel ligand molecule piece by piece within the constraints of the active site.
Structure-based design allows for rational modifications to a lead compound. For example, if docking reveals an empty hydrophobic pocket in the target's binding site near the C5 position of the 1,3-diazinan-2-one ring, a medicinal chemist could design a derivative with a suitable hydrophobic group at that position to improve binding affinity. This iterative process of design, synthesis, and testing is a hallmark of modern drug discovery.
Lack of Publicly Available Research Data Precludes an In-Depth Analysis of this compound
A thorough and extensive search of scientific literature and databases has revealed a significant lack of publicly available information regarding the biological activity and molecular mechanisms of the chemical compound this compound. Despite efforts to locate relevant studies, no specific data on its in vitro pharmacological characterization, cellular targets, or molecular mechanisms of action could be identified.
The initial investigation aimed to construct a detailed article outlining the biological profile of this compound, adhering to a specific structure that included its in vitro pharmacological characterization, elucidation of its molecular mechanisms, and structure-activity relationship (SAR) studies of its analogues. However, the search for primary research articles, reviews, or database entries pertaining to this specific compound yielded no results.
Information on the broader class of 1,3-diazinan-2-one analogues is also sparse and does not provide specific details that could be extrapolated to the 5-hydroxy-1-methyl derivative. While general principles of medicinal chemistry suggest that the introduction of a hydroxyl group and a methyl group to the 1,3-diazinan-2-one scaffold would influence its physicochemical properties and biological activity, the precise nature and extent of these effects remain uninvestigated in the public domain.
Specifically, the following key areas of inquiry, as outlined in the requested article structure, could not be addressed due to the absence of data:
Biological Activity and Molecular Mechanisms of 5 Hydroxy 1 Methyl 1,3 Diazinan 2 One
Structure-Activity Relationship (SAR) Studies of 1,3-Diazinan-2-one Analogues:The literature search did not yield any SAR studies focused on 1,3-diazinan-2-one analogues that would provide insight into the positional effects of hydroxylation or the influence of substituents at the nitrogen atoms on their molecular interactions and biological activity.
It is possible that 5-Hydroxy-1-methyl-1,3-diazinan-2-one is a novel compound, a synthetic intermediate that has not been biologically evaluated, or that research on this compound exists but is not publicly accessible. Therefore, until relevant scientific studies are conducted and published, a comprehensive and scientifically accurate article on the biological activity and molecular mechanisms of this compound cannot be generated.
Preclinical Biotransformation and Metabolism Studies of 5 Hydroxy 1 Methyl 1,3 Diazinan 2 One
In Vitro Metabolic Pathway Mapping
In the absence of specific data for 5-Hydroxy-1-methyl-1,3-diazinan-2-one, this section describes the standard in vitro experimental systems used to elucidate the metabolic pathways of new chemical entities.
Enzymatic Biotransformation in Isolated Enzyme Systems and Subcellular Fractions
To understand the specific enzymes responsible for metabolizing a compound, researchers typically utilize isolated enzyme systems and subcellular fractions, primarily from the liver, which is the main site of drug metabolism.
Cytochrome P450 (CYP) Enzymes: The initial step would involve incubating this compound with a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.) to identify which specific isoforms are responsible for its oxidative metabolism. Reactions such as hydroxylation, N-demethylation, or oxidation of the cyclic urea (B33335) structure would be investigated.
UDP-Glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs): Given the presence of a hydroxyl group, the potential for phase II conjugation reactions would be assessed. Incubations with human liver microsomes (for UGTs) and human liver cytosol (for SULTs) in the presence of the necessary cofactors (UDPGA and PAPS, respectively) would reveal the formation of glucuronide and sulfate (B86663) conjugates.
Other Enzymatic Systems: Depending on the initial findings, other enzymes such as aldehyde oxidase (AO) or flavin-containing monooxygenases (FMOs) might also be investigated using appropriate subcellular fractions and specific inhibitors.
A hypothetical data table for such an investigation is presented below.
Table 1: Hypothetical In Vitro Metabolism of this compound in Human Liver Subcellular Fractions
| Incubation System | Potential Metabolic Reaction | Predicted Metabolite(s) |
| Human Liver Microsomes + NADPH | Oxidation (e.g., N-demethylation) | 5-Hydroxy-1,3-diazinan-2-one |
| Human Liver Microsomes + UDPGA | Glucuronidation | 5-O-glucuronide of this compound |
| Human Liver Cytosol + PAPS | Sulfation | 5-O-sulfate of this compound |
Note: This table is illustrative and not based on experimental data.
Metabolite Identification in In Vitro Cellular Models (e.g., Hepatocytes)
To gain a more comprehensive understanding of the metabolic pathways in a system that more closely resembles the in vivo environment, primary hepatocytes from various species (e.g., rat, dog, monkey, and human) are commonly used. These cells contain a full complement of drug-metabolizing enzymes and cofactors.
In such studies, this compound would be incubated with cryopreserved or fresh hepatocytes. Samples would be collected at various time points and analyzed using high-resolution mass spectrometry (HR-MS) to detect and identify potential metabolites. This approach allows for the characterization of both phase I and phase II metabolites in a single system.
In Vivo Metabolic Fate in Preclinical Animal Models
Following in vitro characterization, the metabolic fate of a compound is investigated in preclinical animal models to understand its absorption, distribution, metabolism, and excretion (ADME) profile in vivo.
Identification and Characterization of Major Metabolites
For these studies, a radiolabeled version of this compound (e.g., with ¹⁴C or ³H) would be administered to preclinical species such as rats and dogs. Plasma, urine, and feces would be collected over a period of time to determine the extent of metabolism and the routes of excretion. The collected samples would then be analyzed by techniques like liquid chromatography with tandem mass spectrometry (LC-MS/MS) and radiometric detection to profile, identify, and quantify the metabolites.
Species-Specific Metabolic Differences and Pathways
Significant differences in drug metabolism can exist between preclinical species and humans. rug.nl Therefore, comparing the metabolic profiles from different animal models (e.g., rat, mouse, dog, monkey) and human-derived in vitro systems is a critical step in preclinical development. rug.nl This comparison helps to identify if there are any human-specific metabolites, which may have different pharmacological or toxicological properties. It also aids in selecting the most appropriate animal species for toxicology studies—one whose metabolic profile is most similar to that of humans.
Advanced Analytical Methodologies for Research Applications of 5 Hydroxy 1 Methyl 1,3 Diazinan 2 One
Chromatographic Techniques for Compound Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from a mixture. For a polar compound such as 5-Hydroxy-1-methyl-1,3-diazinan-2-one, which contains hydroxyl and carbonyl functional groups, liquid chromatography is often the method of choice.
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating and quantifying non-volatile or thermally unstable compounds. A typical HPLC method for a polar analyte like this compound would likely employ reverse-phase (RP) chromatography. In RP-HPLC, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol. researchgate.net
Method development would involve optimizing several key parameters to achieve a sharp, symmetrical peak with a suitable retention time. This includes selecting the appropriate column, mobile phase composition (including pH and additives like formic acid for mass spectrometry compatibility), flow rate, and column temperature. sielc.com
Validation of the developed HPLC method is critical to ensure its reliability and accuracy. Validation parameters, as typically defined by regulatory guidelines, would include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net
Table 1: Illustrative HPLC Method Validation Parameters
| Parameter | Specification | Description |
|---|---|---|
| Linearity (r²) | ≥ 0.995 | The ability to elicit test results that are directly proportional to the analyte concentration. nih.gov |
| Intra-day Precision (%RSD) | ≤ 15% | The precision of the method within the same day under the same operating conditions. nih.goveur.nl |
| Inter-day Precision (%RSD) | ≤ 15% | The precision of the method over different days. nih.goveur.nl |
| Accuracy (% Recovery) | 80-120% | The closeness of the test results obtained by the method to the true value. researchgate.net |
| Specificity | No interference at analyte retention time | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. |
| LOD | Signal-to-Noise Ratio of 3:1 | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. |
| LOQ | Signal-to-Noise Ratio of 10:1 | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Due to the low volatility and high polarity imparted by the hydroxyl group, direct analysis of this compound by GC is challenging. Therefore, derivatization is typically required to convert the analyte into a more volatile and thermally stable form.
Common derivatization strategies for hydroxyl groups include silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) or acylation. This process replaces the active hydrogen of the hydroxyl group with a nonpolar functional group, reducing polarity and increasing volatility. The resulting derivative can then be readily analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. researchgate.netresearchgate.net
The presence of a stereocenter at the 5-position (C5) of this compound means that it can exist as a pair of enantiomers. Since enantiomers often exhibit different biological activities, their separation and individual quantification are crucial. nih.gov Chiral chromatography is the most effective method for resolving enantiomers. mdpi.com
This can be achieved directly using a chiral stationary phase (CSP) in either HPLC or GC. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for separating a broad range of chiral compounds. researchgate.net Alternatively, an indirect approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard, non-chiral column. mdpi.com
Hyphenated Analytical Techniques (e.g., LC-MS/MS, GC-MS) in Complex Research Matrices
Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide enhanced selectivity and sensitivity, making them indispensable for analyzing compounds in complex biological matrices such as plasma, urine, or tissue homogenates. dtu.dk
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for quantifying low levels of compounds like this compound in biological samples. nih.goveur.nl The HPLC system separates the analyte from matrix components, after which it is ionized (e.g., by electrospray ionization, ESI) and detected by a tandem mass spectrometer. The MS/MS system operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented to produce characteristic product ions. This process is highly selective and significantly reduces background noise. researchgate.netresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of volatile derivatives. researchgate.net After separation on the GC column, the analyte derivative enters the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for identification. researchgate.net For enhanced selectivity in complex samples, GC-tandem mass spectrometry (GC-MS/MS) can be employed. nih.gov
Table 2: Example of Hyphenated Technique Parameters for Analysis
| Technique | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Application |
|---|---|---|---|---|
| LC-MS/MS | ESI (+) | [M+H]⁺ | Fragment 1, Fragment 2 | Quantification in biological fluids. researchgate.net |
| GC-MS | EI | Molecular Ion (M⁺) | Full Scan (40-400 m/z) | Identification of volatile derivatives. shimadzu.com |
| GC-MS/MS | EI | Specific Fragment Ion | Secondary Fragments | Selective quantification in complex matrices. nih.gov |
Note: The m/z values are hypothetical and would need to be determined experimentally.
Sample Preparation and Extraction Protocols for Biological Research Samples
Effective sample preparation is a critical prerequisite for reliable analysis, aiming to isolate the analyte from interfering matrix components and concentrate it to a level suitable for detection. The choice of extraction technique depends on the properties of the analyte and the nature of the biological sample.
For the analysis of this compound from aqueous samples like plasma or urine, several methods can be considered:
Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile) is added to the sample to precipitate proteins. The supernatant containing the analyte is then collected for analysis. This method is often used for LC-MS/MS workflows. researchgate.net
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). The selection of the organic solvent is key to achieving high recovery of the analyte.
Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner extraction compared to PPT and LLE. A sample is passed through a cartridge containing a solid adsorbent (sorbent). Interfering components are washed away, and the analyte is then eluted with a suitable solvent. For a polar compound, a reverse-phase (e.g., C18) or mixed-mode sorbent could be employed. researchgate.net
The efficiency of any extraction protocol is assessed by determining the recovery and matrix effect, which are essential components of method validation for bioanalytical studies. researchgate.netresearchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Amylose |
| Cellulose |
| Formic Acid |
| Methanol |
Applications and Future Directions in Chemical Biology and Medicinal Chemistry Research
5-Hydroxy-1-methyl-1,3-diazinan-2-one as a Chemical Probe for Biological Pathways
A chemical probe is a small molecule used to study and manipulate biological systems. Given its structure, this compound could potentially be developed into a probe to investigate various biological pathways. The hydroxyl group provides a key reactive handle for the attachment of reporter tags such as fluorophores or biotin, which would enable the visualization and isolation of its cellular targets.
Future research could focus on screening this compound against a panel of enzymes and receptors to identify potential biological targets. For instance, cyclic urea (B33335) derivatives have been explored for their interactions with a variety of protein classes. Should an interaction be identified, the compound could be used to elucidate the role of the target protein in cellular signaling cascades or metabolic pathways. The methyl group on the nitrogen atom may influence the compound's conformation and metabolic stability, which are important properties for an effective chemical probe.
Table 1: Potential Research Steps for Developing this compound as a Chemical Probe
| Step | Description | Rationale |
| 1. Target Identification | High-throughput screening against a library of purified proteins or in cell-based assays. | To identify the specific biological macromolecule(s) with which the compound interacts. |
| 2. Affinity and Selectivity Profiling | In vitro binding assays (e.g., SPR, ITC) to quantify the binding affinity to the identified target and counterscreening against related proteins. | To ensure the probe interacts strongly and specifically with its intended target, minimizing off-target effects. |
| 3. Synthesis of Tagged Derivatives | Covalent attachment of a fluorescent dye, biotin, or a photo-affinity label to the hydroxyl group. | To enable visualization of the probe within cells, or for pull-down experiments to confirm target engagement in a complex biological matrix. |
| 4. In-cellulo Validation | Using the tagged probe to study the localization, trafficking, and function of the target protein in living cells. | To confirm that the probe is effective in a cellular context and can be used to study the target's biology. |
Rational Design of Novel Bioactive 1,3-Diazinan-2-one Derivatives
The rational design of new bioactive molecules is a cornerstone of modern drug discovery. nih.gov The 1,3-diazinan-2-one scaffold of this compound provides a versatile template for the creation of a library of derivatives with potentially diverse biological activities. Structure-activity relationship (SAR) studies would be crucial in this endeavor. By systematically modifying the core structure—for example, by replacing the hydroxyl group with other functional groups or by altering the substitution on the nitrogen atoms—researchers could explore how these changes affect biological activity.
Computational modeling techniques, such as molecular docking and molecular dynamics simulations, could be employed to predict the binding of these derivatives to putative targets, thereby guiding the synthetic efforts towards more potent and selective compounds. researchgate.net For instance, if a target enzyme is identified, its crystal structure could be used to design derivatives that fit optimally into the active site.
Future Research Directions and Emerging Methodologies
Generative AI models could also be used to design entirely new 1,3-diazinan-2-one derivatives with desired properties. By providing the model with a set of design criteria, such as high predicted affinity for a target and low predicted toxicity, it can generate novel chemical structures that are likely to meet these criteria.
Understanding how a bioactive compound exerts its effects at a molecular level is critical for its development. For this compound and its derivatives, advanced techniques such as chemoproteomics could be used to identify their protein targets in an unbiased manner within a complex biological system like a cell lysate or even a whole organism.
Once a target is identified, a combination of structural biology (e.g., X-ray crystallography or cryo-electron microscopy) and biophysical techniques can be used to elucidate the precise binding mode and the conformational changes induced in the target protein upon binding. This detailed mechanistic understanding can provide invaluable insights for the further optimization of the compound's structure to enhance its potency and selectivity.
The ability to synthesize a wide variety of derivatives is essential for a successful medicinal chemistry program. While general methods for the synthesis of 1,3-diazinan-2-ones exist, the development of novel and efficient synthetic routes would be highly beneficial. This could involve the exploration of new catalysts, the use of flow chemistry for rapid library synthesis, or the development of diversity-oriented synthesis strategies to create structurally complex and diverse molecules from a common starting material. researchgate.net
For this compound, particular attention could be paid to stereoselective synthetic methods to control the chirality at the 5-position, as the stereochemistry of a molecule can have a profound impact on its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
